

A Technical Overview of 4-Bromo-2-(trifluoromethyl)phenol: Properties and Applications

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1266203

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4-Bromo-2-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a summary of its key molecular properties.

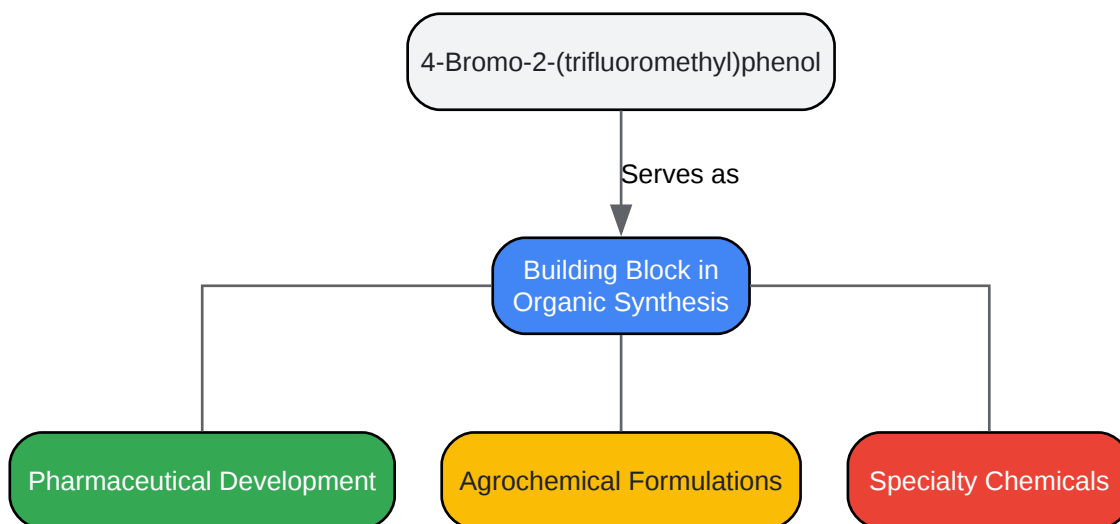
Molecular and Physicochemical Properties

The fundamental molecular characteristics of **4-Bromo-2-(trifluoromethyl)phenol** are summarized in the table below. These properties are essential for its use in chemical synthesis and for the characterization of resulting compounds.

Property	Value	Citations
Molecular Formula	C ₇ H ₄ BrF ₃ O	[1][2][3][4]
Molecular Weight	241.01 g/mol	[1][2][3][5]
Physical State	Solid, Crystals or powder	[4]
CAS Number	50824-04-9	[1][2][3]
Melting Point	82.0-88.0 °C	[4][5]

Role in Synthesis

4-Bromo-2-(trifluoromethyl)phenol serves as a versatile reagent in organic chemistry.[5] The presence of the bromo, trifluoromethyl, and hydroxyl groups on the phenol ring allows for a variety of chemical transformations, making it a key component in the development of novel compounds.



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Caption: Logical workflow of **4-Bromo-2-(trifluoromethyl)phenol**'s application.

Due to the nature of this compound as a chemical intermediate, specific, universally cited "key experiments" or "signaling pathways" are not applicable. The experimental protocols would be highly specific to the synthesis in which it is being employed. Researchers utilizing this compound would develop their methodologies based on the desired final product. For instance, it could be used in cross-coupling reactions where the bromine atom is substituted, or the hydroxyl group could be involved in ether or ester formation. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final pharmaceutical product.[6]

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